molecular formula C22H25ClN2O2 B15137544 Hdac6-IN-35

Hdac6-IN-35

Cat. No.: B15137544
M. Wt: 384.9 g/mol
InChI Key: PXEZPNSVZXAZJQ-UHFFFAOYSA-N
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Description

HDAC6-IN-35 is a selective histone deacetylase 6 (HDAC6) inhibitor designed to target the zinc-dependent catalytic domain of HDAC6, a Class IIb enzyme implicated in diverse pathological processes, including cancer, neurodegenerative diseases, and inflammatory disorders . Structural analysis reveals that this compound incorporates a 3-hydroxy-isoxazole moiety as its zinc-binding group (ZBG), which forms a bidentate coordination with the catalytic Zn²⁺ ion in the HDAC6 active site (PDB: 5WGI) .

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

8-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C22H25ClN2O2/c23-20-7-2-1-5-18(20)15-27-19-6-3-4-17(12-19)14-25-10-8-22(9-11-25)13-21(26)24-16-22/h1-7,12H,8-11,13-16H2,(H,24,26)

InChI Key

PXEZPNSVZXAZJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The selectivity, potency, and therapeutic applicability of HDAC6-IN-35 are benchmarked against established HDAC6 inhibitors, including MPT0G413 , Tubastatin A , and Nexturastat A . Below is a systematic comparison:

Structural and Mechanistic Differences

  • This compound : Features a 3-hydroxy-isoxazole ZBG, enabling bidentate Zn²⁺ coordination. This structural motif may reduce off-target interactions with Class I HDACs compared to hydroxamate-based inhibitors .
  • MPT0G413: A hydroxamate-containing inhibitor with high selectivity for HDAC5. Its anti-myeloma activity is attributed to selective apoptosis induction in malignant plasma cells while sparing normal bone marrow stromal cells (BMSCs) .
  • Tubastatin A/Nexturastat A : Both employ hydroxamate ZBGs. While potent, their selectivity for HDAC6 over Class I isoforms is moderate, limiting therapeutic utility in diseases requiring strict isoform specificity .

Selectivity and Potency Profiles

Compound HDAC6 Selectivity vs. Class I Key Assay Findings Therapeutic Model
This compound High Superior ACTU (α-tubulin) activity vs. Tubastatin A/Nexturastat A; minimal ACH3 (histone H3) inhibition Oncology (preclinical)
MPT0G413 High IC₅₀ < 10 nM for HDAC6; no toxicity in BMSCs Multiple Myeloma (MM)
Tubastatin A Moderate EC₅₀ ~ 15 nM for HDAC6; cross-reactivity with HDAC1/2 Neurodegeneration (preclinical)
Nexturastat A Moderate EC₅₀ ~ 25 nM for HDAC6; partial HDAC3 inhibition Solid tumors (preclinical)

Preclinical Efficacy

  • This compound : Demonstrates promising growth inhibition in HDAC6-dependent cancer cell lines, though specific in vivo data remain unpublished. Its selectivity profile suggests reduced risk of hematological side effects common to pan-HDAC inhibitors .
  • MPT0G413: Validated in MM xenograft models, showing >50% tumor growth reduction without adverse effects on normal hematopoiesis .

Advantages and Limitations

  • Limitations: Lack of detailed pharmacokinetic/toxicology data.
  • MPT0G413 :
    • Advantages: Robust anti-MM efficacy and clinical translatability .
    • Limitations: Hydroxamate ZBG may confer metabolic instability.
  • Tubastatin A/Nexturastat A :
    • Advantages: Well-characterized in neurodegeneration models .
    • Limitations: Moderate selectivity limits use in HDAC6-specific pathologies.

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